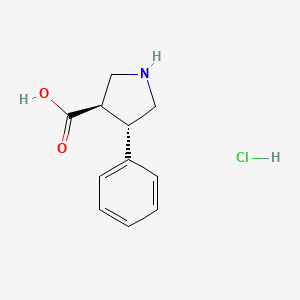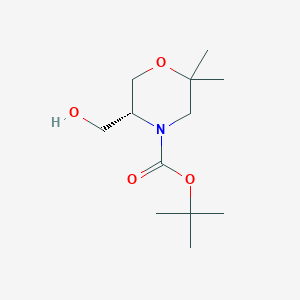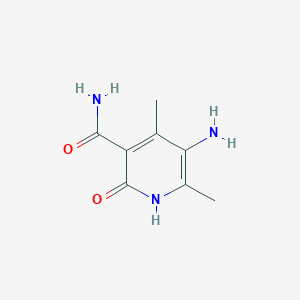
trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride
Descripción general
Descripción
“trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C11H13NO2·HCl . It is used in various chemical reactions, particularly in the synthesis of peptides .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a phenyl group and a carboxylic acid group .Aplicaciones Científicas De Investigación
Phosphorus-Nitrogen Compounds Synthesis
A study by Işıklan et al. (2010) involved synthesizing N/O spirocyclic phosphazene derivatives starting from hexachlorocyclotriphosphazatriene and N/O-donor-type N-alkyl (or aryl)-o-hydroxybenzylamines. This research demonstrated the potential of these compounds in antibacterial and antifungal applications, as well as their DNA binding properties, suggesting their relevance in medicinal chemistry and drug design (Işıklan et al., 2010).
Asymmetric Synthesis
Bunnage et al. (2004) reported the asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, showcasing advanced methodologies in organic synthesis for the development of stereochemically complex molecules. This work provides foundational knowledge for the synthesis of compounds with potential therapeutic applications (Bunnage et al., 2004).
Melanocortin-4 Receptor Agonists
Jiang et al. (2007) synthesized a series of trans-4-phenylpyrrolidine-3-carboxamides as potent ligands for the human melanocortin-4 receptor (MC4R). Among these, diastereoisomers demonstrated significant agonist and antagonist activities, indicating the chemical's potential for treating obesity and related metabolic disorders (Jiang et al., 2007).
Anticonvulsant Activity
Unverferth et al. (1998) explored the synthesis of new 3-aminopyrroles and their evaluation for anticonvulsant activity. This study highlighted the importance of structural features in interacting with voltage-dependent sodium channels, paving the way for the development of novel anticonvulsant drugs (Unverferth et al., 1998).
NMDA Receptor Antagonists
Leeson et al. (1992) developed trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines as potent antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, indicating potential applications in neuroprotection and the treatment of neurological disorders (Leeson et al., 1992).
Propiedades
IUPAC Name |
(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOMQDXMDMSAV-UXQCFNEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine](/img/structure/B1524269.png)









